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molecular formula C9H8ClN3O B8500328 4-Chloro-6-(5-methyl-2-furyl)pyrimidine-2-amine

4-Chloro-6-(5-methyl-2-furyl)pyrimidine-2-amine

Cat. No. B8500328
M. Wt: 209.63 g/mol
InChI Key: NXGRAJOTTPLUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875600B2

Procedure details

A solution of 2-methylfuran (11 mL, 122 mmol) and N,N,N′,N′-tetramethylethylenediamine (18.4 mL, 122 mmol) in anhydrous THF (500 mL) at −78° C. under nitrogen was treated with n-butyl lithium (48.8 mL, 122 mmol), stirred at −78° C. for 20 min, warmed to 0° C. for 30 min and then warmed to room temperature for 15 min. The reaction was cooled to −78° C., treated with trimethyl borate (27.4 ml, 244 mmol), warmed to room temperature, treated with MeOH (100 mL) and water (5 mL), stirred at room temperature for 30 min and concentrated in vacuo. The residue was treated with MeOH (3×100 mL) and concentrated in vacuo after each addition to give the boronic ester as an orange gum. A solution of 2-amino-4,6-dichloropyrimidine (20 g, 122 mmol) in THF (1 L) was treated with saturated aqueous NaHCO3 (250 mL), a solution of the above boronic ester (122 mmol) in THF (50 mL) and tetrakis(triphenylphosphine)palladium (6.93 g, 6 mmol), stirred at 70° C. for 20 h, cooled, extracted with EtOAc (2×100 mL), washed with water (200 mL) and the combined organic phase dried (MgSO4) and concentrated in vacuo to give the product (24.5 g, 96%) as a yellow solid; NMR δH (400 MHz, DMSO) 2.37 (3H, s), 6.32-6.33 (1H, m), 6.89 (1H, s), 7.11 (2H, s) and 7.18-7.19 (1H, m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
boronic ester
Quantity
122 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
6.93 g
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[C:10]([O-])(O)=O.[Na+].[CH2:15]1[CH2:19][O:18][CH2:17][CH2:16]1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:9][C:4]1[CH:5]=[C:6]([C:17]2[O:18][C:19]([CH3:10])=[CH:15][CH:16]=2)[N:7]=[C:2]([NH2:1])[N:3]=1 |f:1.2,^1:23,25,44,63|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
boronic ester
Quantity
122 mmol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
6.93 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C=1OC(=CC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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